molecular formula C23H25NO5 B048646 [8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate CAS No. 91295-74-8

[8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate

Cat. No.: B048646
CAS No.: 91295-74-8
M. Wt: 395.4 g/mol
InChI Key: IQCNMUAWZXTDNZ-UHFFFAOYSA-N
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Description

[8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate is a sophisticated phenanthrene derivative of significant interest in chemical biology and medicinal chemistry research. This compound features a multifunctional molecular architecture, combining a planar phenanthrene core, which is known for intercalating with biological macromolecules, with a strategically positioned [2-[acetyl(methyl)amino]ethyl] side chain. This structural motif suggests potential as a valuable tool compound for probing protein-ligand interactions, particularly with targets that recognize planar aromatic systems, such as certain kinases, DNA/RNA-binding proteins, and epigenetic regulators like bromodomains. The acetylated phenol and methoxy groups modulate the compound's electronic properties, solubility, and cellular permeability, making it a versatile scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this chemical probe to investigate signaling pathways, enzyme mechanisms, and cellular processes influenced by small molecule intercalators. Its high purity and well-defined structure make it ideal for use as a reference standard, a building block for further synthetic elaboration, or a core component in high-throughput screening assays to identify and characterize novel biological targets. This product is intended for laboratory research purposes only by trained professionals.

Properties

IUPAC Name

[8-[2-[acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-14(25)24(3)11-10-17-12-18(27-4)13-20-19(17)8-6-16-7-9-21(28-5)23(22(16)20)29-15(2)26/h6-9,12-13H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCNMUAWZXTDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCC1=C2C=CC3=C(C2=CC(=C1)OC)C(=C(C=C3)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401024758
Record name 8-{2-[Acetyl(methyl)amino]ethyl}-3,6-dimethoxy-4-phenanthryl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91295-74-8
Record name 8-{2-[Acetyl(methyl)amino]ethyl}-3,6-dimethoxy-4-phenanthryl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Phenanthrene

Phenanthrene is brominated using molecular bromine (Br₂ ) in dichloromethane at 5°C for 5 days, yielding a mixture of 3-bromo-1,9-dimethoxyphenanthrene and other regioisomers.
Reaction Conditions :

  • Solvent: CH₂Cl₂

  • Temperature: 5°C

  • Time: 5 days

  • Yield: 94% (after recrystallization).

Methoxylation via Ullmann Coupling

Brominated intermediates undergo Ullmann-type coupling with sodium methoxide (NaOMe ) in dimethylformamide (DMF) using CuI as a catalyst.
Reaction Conditions :

  • Catalyst: CuI (0.013 mol)

  • Base: NaOMe (0.101 mol)

  • Solvent: DMF/MeOH (2:1)

  • Temperature: Reflux (7 days)

  • Yield: 80% (isolated via silica gel chromatography).

Functionalization at Position 8: Introduction of the Acetyl(methyl)aminoethyl Side Chain

The 8-position of the phenanthrene core is functionalized through a two-step alkylation-acetylation sequence .

Alkylation with 2-(Methylamino)ethyl Bromide

The phenanthrene intermediate reacts with 2-(methylamino)ethyl bromide in the presence of a base such as K₂CO₃ in acetonitrile.
Reaction Conditions :

  • Base: K₂CO₃ (2 equiv)

  • Solvent: CH₃CN

  • Temperature: 80°C (12 hr)

  • Intermediate: 8-(2-(Methylamino)ethyl)-3,6-dimethoxyphenanthrene .

Acetylation of the Amine Group

The secondary amine is acetylated using acetic anhydride ((Ac)₂O) in pyridine at room temperature.
Reaction Conditions :

  • Reagent: (Ac)₂O (1.2 equiv)

  • Solvent: Pyridine

  • Temperature: 25°C (4 hr)

  • Yield: 85% (after column chromatography).

Acetylation at Position 4

The final step involves acetylation of the 4-hydroxyl group on the phenanthrene backbone using acetic anhydride under acidic conditions.

Reaction Conditions :

  • Reagent: (Ac)₂O (1.5 equiv)

  • Catalyst: H₂SO₄ (catalytic)

  • Solvent: Acetic acid

  • Temperature: 60°C (3 hr)

  • Yield: 78% (crystalline solid after recrystallization).

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using gradients of ethyl acetate/hexane (5–10%) .

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 8.54 (phenanthrene H-10) , δ 3.85 (OCH₃) , and δ 2.15 (N–COCH₃) .

  • MS (ESI) : m/z 395.4 [M+H]⁺ .

Alternative Synthetic Routes

Palladium-Catalyzed Annulation

A patent-pending method uses palladium-catalyzed annulation between 4,5-dibromo-9-fluorenone and internal alkynes to construct the phenanthrene skeleton.
Advantages :

  • Tunable substituents on alkynes.

  • Moderate yields (50–65% ).

Biosynthetic Derivatization from Thebaine

The compound is a byproduct of thebaine acetylation during heroin synthesis.
Reaction :

  • Thebaine + (Ac)₂O → ATM4 4-acetoxy analog .

Industrial-Scale Production

Suppliers like Parchem synthesize the compound via kilogram-scale batches using optimized Ullmann and acetylation protocols.
Typical Specifications :

  • Purity: ≥98% (HPLC)

  • Form: Crystalline solid

  • Storage: -20°C under inert gas .

Challenges and Optimization

Regioselectivity in Methoxylation

Bromophenanthrene mixtures require prolonged reflux (7 days) to achieve complete conversion to methoxy derivatives.

Side Reactions During Acetylation

Excess acetic anhydride may lead to diacetylation , necessitating precise stoichiometry .

Chemical Reactions Analysis

Scientific Research Applications

Methylprednisolone has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[(8S,9S,13S,14S,17S)-13-Methyl-2,3-dioxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] Acetate (CAS 144082-89-3)

  • Structural Differences: The backbone is a partially hydrogenated cyclopenta[a]phenanthrene system, reducing aromaticity compared to the fully aromatic target compound. Functional Groups: Contains two ketone groups (2,3-dioxo) and a methyl group at position 13, contrasting with the methoxy and acetylated aminoethyl groups in the target compound.
  • Physicochemical Properties: Molecular Formula: C₂₀H₂₄O₄ (Molecular Weight: 328.40 g/mol). The hydrogenated structure likely increases solubility in nonpolar solvents compared to the aromatic target compound.
  • Applications : Often associated with steroidal or hormone-mimetic activity due to its fused cyclopentane ring system .

2-(Dimethylamino)ethyl Acetate (CAS 1421-89-2)

  • Structural Differences: A simple linear ester lacking the phenanthrene backbone. Features a dimethylamino group directly attached to the ethyl chain.
  • Physicochemical Properties: Molecular Formula: C₆H₁₁NO₂ (Molecular Weight: 129.16 g/mol). Higher volatility and lower molecular weight compared to the target compound.
  • Applications : Used as a solvent or intermediate in organic synthesis; its simpler structure limits biological activity compared to polycyclic phenanthrenes .

[4-[(Z)-[2-(3,4-Dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-ethoxyphenyl] Acetate

  • Structural Differences :
    • Incorporates a thiazolo-triazol heterocyclic system fused to a phenyl group, differing from the phenanthrene core.
    • Contains additional ethoxy and dimethoxyphenyl substituents.
  • Applications : Heterocyclic systems like thiazolo-triazol are often explored for antimicrobial or photochromic properties, suggesting divergent applications compared to the target compound .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound C₂₃H₂₇NO₅* ~409.47 3,6-Dimethoxy, acetyl(methyl)aminoethyl Medicinal chemistry, materials
[(8S,9S,13S,14S,17S)-...] Acetate C₂₀H₂₄O₄ 328.40 2,3-Dioxo, cyclopentane-fused Steroid analogs, hormones
2-(Dimethylamino)ethyl Acetate C₆H₁₁NO₂ 129.16 Dimethylamino, acetate ester Solvent, synthesis intermediate
Thiazolo-triazol Derivative C₂₃H₂₃N₃O₅S 453.51 Thiazolo-triazol, dimethoxyphenyl Antimicrobial agents

*Estimated based on the IUPAC name.

Key Research Findings and Gaps

  • Target Compound: No direct data on synthesis, toxicity, or bioactivity is available in the provided evidence.
  • Safety Profiles : The compound in has documented hazards (e.g., skin/eye irritation), implying that the target compound may require similar safety precautions due to its aromatic and ester functionalities .
  • Structural Insights: The acetylated aminoethyl group in the target compound may enhance solubility in polar solvents compared to fully nonpolar phenanthrenes, while the methoxy groups could stabilize charge-transfer interactions .

Biological Activity

The compound [8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate is a synthetic derivative of phenanthrene, which exhibits a variety of biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H25NO4\text{C}_{20}\text{H}_{25}\text{N}\text{O}_4

This structure features a phenanthrene core with acetyl and methoxy functional groups that are critical for its biological activity.

Antiplatelet Activity

Recent studies have indicated that phenanthrene derivatives, including this compound, exhibit significant antiplatelet activity . For instance, in vitro assays demonstrated that at concentrations of 100 µg/mL, the compound effectively suppressed platelet aggregation induced by arachidonic acid (AA) and collagen. The results showed a complete inhibition of AA-induced platelet aggregation, highlighting its potential as an antiplatelet agent .

Antioxidant Effects

The compound has also been evaluated for its antioxidant properties . In a study assessing various phenanthrene derivatives, it was found that this compound exhibited a strong capacity to scavenge free radicals. This activity is attributed to the presence of methoxy groups that enhance electron donation capabilities .

Inhibition of Cyclooxygenase Enzymes

The mechanism underlying the antiplatelet activity involves the inhibition of cyclooxygenase (COX) enzymes. Docking studies have shown that the compound binds to COX-1 and COX-2, preventing the conversion of arachidonic acid into thromboxanes, which are potent promoters of platelet aggregation. The binding affinity for COX-1 was found to be significantly higher than for COX-2, suggesting selective inhibition .

Modulation of cAMP Levels

Additionally, the compound appears to influence cyclic adenosine monophosphate (cAMP) levels in platelets. Elevated cAMP levels are associated with reduced platelet activation. The compound's ability to maintain cAMP levels in the presence of ADP suggests a potential mechanism for its antiplatelet effects .

Study 1: Antiplatelet Efficacy

A case study involving this compound assessed its effects on human platelets in vitro. The study revealed that treatment with this compound resulted in a dose-dependent decrease in platelet aggregation. At 100 µg/mL, aggregation was reduced by over 90% compared to control samples .

Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant properties, the compound was tested against several free radical-generating systems. The results indicated that it significantly reduced oxidative stress markers in cultured cells, further supporting its potential therapeutic role as an antioxidant agent .

Q & A

Basic: What synthetic routes are available for synthesizing [8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate, and how can intermediates be characterized?

Methodological Answer:
A multi-step synthesis approach is typically employed, involving:

  • Protection/Deprotection Steps : Use of Boc (tert-butoxycarbonyl) groups to protect amines, followed by acidic deprotection (e.g., HCl/dioxane) .
  • Coupling Reactions : Alkylation or acylation under reflux conditions with anhydrous potassium carbonate in acetonitrile .
  • Characterization of Intermediates : Employ HPLC-MS/MS for purity assessment and structural confirmation, using internal standards (e.g., deuterated analogs) for quantification .
  • Crystallization : For structural validation, intermediates can be crystallized and analyzed via X-ray diffraction using SHELX software for refinement .

Basic: How can the molecular structure of this compound be resolved, and what software tools are recommended for crystallographic refinement?

Methodological Answer:

  • X-ray Crystallography : Single-crystal diffraction data collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
  • Refinement : Use SHELXL for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals . For hydrogen bonding analysis, lattice energy calculations via DFT (e.g., Gaussian software) complement crystallographic data .
  • Validation : Cross-check with spectroscopic data (e.g., NMR chemical shifts) to resolve ambiguities in electron density maps .

Advanced: How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) during structural elucidation?

Methodological Answer:

  • Data Triangulation : Compare experimental NMR shifts with computational predictions (e.g., DFT-based simulations) to identify outliers .
  • Dynamic Effects : Consider rotational barriers in acetamide groups (e.g., acetyl(methyl)amino side chains) that may cause signal splitting; variable-temperature NMR can clarify .
  • Contamination Checks : Use SPE (solid-phase extraction) purification to remove byproducts, followed by high-resolution MS to confirm molecular ion peaks .

Advanced: What strategies optimize the solubility of this compound for in vitro assays, given its acetyl and methoxy substituents?

Methodological Answer:

  • Solvent Screening : Test medium-polarity solvents (e.g., acetone, ethyl acetate) compatible with acetyl-rich structures, as demonstrated for cellulose acetates .
  • Co-solvents : Use methanol/water mixtures (50:50 v/v) to enhance solubility while maintaining stability .
  • Surfactant-Assisted Dispersion : For hydrophobic phenanthrene cores, employ polysorbate-80 or cyclodextrin-based carriers to improve aqueous dispersion .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the acetyl(methyl)aminoethyl side chain?

Methodological Answer:

  • Analog Synthesis : Replace the acetyl(methyl)amino group with alternative moieties (e.g., sulfonamides, hydrazides) and assess activity changes .
  • Computational Docking : Use AutoDock Vina to model interactions between the side chain and target proteins, focusing on hydrogen bonding and hydrophobic pockets .
  • Biological Assays : Pair SAR with oxidative stress biomarkers (e.g., 8-OHdG, HNE-MA) to correlate structural modifications with mechanistic outcomes .

Advanced: What computational methods are suitable for modeling the compound’s conformational flexibility and electronic properties?

Methodological Answer:

  • Conformational Analysis : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) to study side-chain rotation and phenanthrene ring puckering .
  • Electronic Properties : Use DFT (B3LYP/6-311+G**) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict redox behavior .
  • QSPR Modeling : Corinate logP and polar surface area with experimental permeability data to guide drug design .

Advanced: How should researchers handle safety concerns related to skin sensitization and toxicity during handling?

Methodological Answer:

  • PPE Protocols : Use nitrile gloves, fume hoods, and closed systems to minimize dermal exposure, as recommended for structurally similar acetates .
  • Toxicity Screening : Perform Ames tests and in vitro cytotoxicity assays (e.g., HepG2 cells) prior to in vivo studies .
  • Waste Management : Degrade acetylated byproducts via alkaline hydrolysis (e.g., NaOH/ethanol) to reduce environmental hazards .

Advanced: What analytical techniques resolve challenges in quantifying trace impurities in synthesized batches?

Methodological Answer:

  • Ultra-HPLC-MS/MS : Employ a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) for high-sensitivity detection of impurities .
  • Isotope Dilution : Spike samples with deuterated internal standards (e.g., HNE-MA-d3) to correct for matrix effects .
  • Forced Degradation : Expose the compound to heat/light and monitor degradation pathways via LC-TOF-MS to identify labile functional groups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate
Reactant of Route 2
Reactant of Route 2
[8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate

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